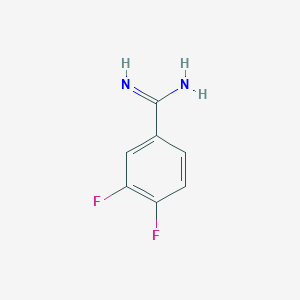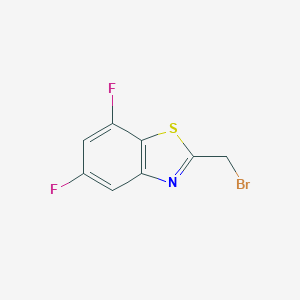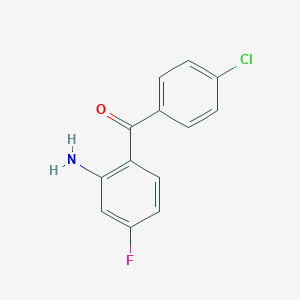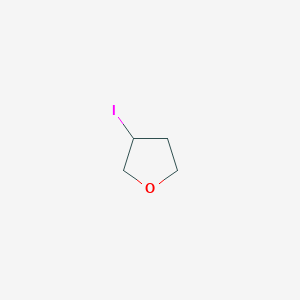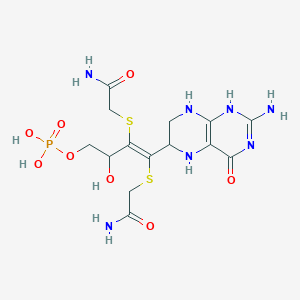
Cammpt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cammpt, also known as 4-Carboxy-4'-Methyl-2,2'-Bipyridine Platinum(II), is a platinum-based anticancer drug that has shown promising results in various preclinical studies. The unique chemical structure of Cammpt allows it to bind to DNA in a different way than traditional platinum-based drugs, leading to increased efficacy and reduced toxicity. In
Mécanisme D'action
Cammpt's unique mechanism of action involves binding to DNA in a different way than traditional platinum-based drugs. It forms a covalent bond with the N7 position of guanine, leading to DNA crosslinking and ultimately cell death. Cammpt has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Cammpt has been shown to have low toxicity in animal models, with minimal side effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good distribution in the body. Cammpt has been shown to accumulate in tumor tissue, leading to increased efficacy against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cammpt for lab experiments is its superior efficacy compared to traditional platinum-based drugs. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, Cammpt is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for Cammpt research, including clinical trials to determine its safety and efficacy in humans, studies to optimize its pharmacokinetic properties, and investigations into its potential use in combination with other anticancer drugs. Cammpt's unique mechanism of action also makes it a promising candidate for the treatment of drug-resistant cancers. Overall, Cammpt shows great promise as a new generation of platinum-based anticancer drugs, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Cammpt involves several steps, including the preparation of 4-carboxy-2,2'-bipyridine, the formation of the platinum complex, and the addition of a methyl group to the bipyridine ligand. The final product is a yellow-orange crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Cammpt has been extensively studied in vitro and in vivo for its anticancer properties. It has shown efficacy against a wide range of cancer cell lines, including ovarian, lung, breast, and colon cancer. In preclinical studies, Cammpt has demonstrated superior efficacy compared to traditional platinum-based drugs such as cisplatin and carboplatin.
Propriétés
Numéro CAS |
111589-64-1 |
|---|---|
Nom du produit |
Cammpt |
Formule moléculaire |
C14H22N7O8PS2 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
[(E)-3,4-bis[(2-amino-2-oxoethyl)sulfanyl]-4-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H22N7O8PS2/c15-7(23)3-31-10(5-1-18-12-9(19-5)13(25)21-14(17)20-12)11(32-4-8(16)24)6(22)2-29-30(26,27)28/h5-6,19,22H,1-4H2,(H2,15,23)(H2,16,24)(H2,26,27,28)(H4,17,18,20,21,25)/b11-10+ |
Clé InChI |
BZZHCWODYYTYSS-ZHACJKMWSA-N |
SMILES isomérique |
C1C(NC2=C(N1)NC(=NC2=O)N)/C(=C(/C(COP(=O)(O)O)O)\SCC(=O)N)/SCC(=O)N |
SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N |
SMILES canonique |
C1C(NC2=C(N1)NC(=NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N |
Synonymes |
di-(carboxamidomethyl)molybdopterin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
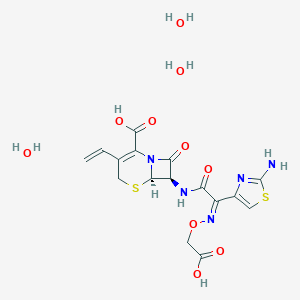
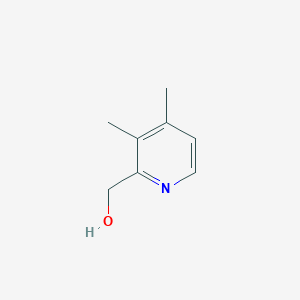
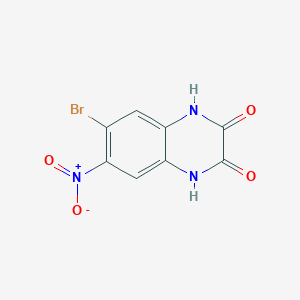
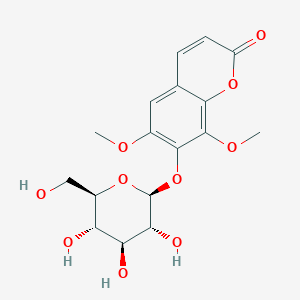

![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)


